N-(2,4-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl moiety and a 2,4-dimethylphenyl acetamide group via a sulfanyl bridge. The compound’s design aligns with pharmacophores known for targeting bacterial enzymes or modulating inflammatory pathways .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-5-6-14(12(2)8-11)19-15(22)10-24-17-21-20-16(23-17)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUQYXDDXNIPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The presence of multiple functional groups within its structure allows for unique interactions with biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 286.37 g/mol. Its structure features:
- A dimethylphenyl group,
- A pyridine ring,
- An oxadiazole moiety,
- A sulfanyl linkage.
This combination of structural elements contributes to the compound's biological activity by enhancing its binding affinity to various biological targets.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. The oxadiazole and pyridine components are known to inhibit the synthesis of ergosterol in fungal cell membranes, leading to antifungal activity. Additionally, the compound exhibits activity against various bacterial strains due to its ability to interact with microbial enzymes.
| Biological Activity | Mechanism |
|---|---|
| Antifungal | Inhibition of ergosterol synthesis |
| Antibacterial | Interaction with microbial enzymes |
Anticancer Activity
Research indicates that the compound may also possess anticancer properties. The oxadiazole derivatives have been identified as potential cytotoxic agents against various cancer cell lines. Studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against standard microbial strains. Results indicated a significant reduction in microbial growth compared to control groups .
- Cytotoxicity Assays : In vitro cytotoxicity assays were performed on several cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated IC values indicating effective inhibition of cell proliferation at micromolar concentrations .
- Mechanistic Studies : Molecular docking studies revealed that this compound binds effectively to target proteins involved in apoptosis and cell signaling pathways. This binding is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds containing the oxadiazole moiety. In particular, derivatives of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide have shown promising antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Screening
A study evaluated the antibacterial efficacy of related oxadiazole compounds against four bacterial strains. The results indicated that certain derivatives exhibited significant zones of inhibition at varying concentrations, showcasing their potential as antibacterial agents .
| Compound Name | Concentration (µg/ml) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 200 | 15 |
| Compound B | 150 | 12 |
| Compound C | 100 | 10 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Research indicates that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a recent study, several oxadiazole derivatives were synthesized and evaluated for their cytotoxicity using MTT assays. Notably, one derivative exhibited an IC50 value significantly lower than that of standard anticancer drugs like erlotinib, suggesting enhanced potency .
| Compound Name | IC50 (µM) | Comparison Drug (Erlotinib) IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative 1 | 0.275 | 0.418 |
| Oxadiazole Derivative 2 | 0.350 | 0.418 |
Hypoglycemic Effects
Some studies have reported that oxadiazole derivatives possess hypoglycemic properties, making them candidates for diabetes treatment. The mechanism often involves the modulation of glucose metabolism and insulin sensitivity.
Case Study: Hypoglycemic Activity
Research on sulfonamide derivatives of oxadiazoles indicated significant reductions in blood glucose levels in diabetic models. This suggests potential therapeutic applications in managing diabetes .
Synthesis and Characterization
The synthesis of this compound involves multi-step chemical reactions that include the formation of the oxadiazole ring and subsequent functionalization.
Synthesis Overview:
- Formation of Oxadiazole: The initial step involves the reaction between appropriate hydrazine and carboxylic acid derivatives.
- Thioether Formation: Subsequently, a thioether bond is introduced to enhance biological activity.
- Final Acetamide Formation: The final step involves acetamide formation through acylation reactions.
Mechanistic Insights
Understanding the mechanisms by which this compound exerts its biological effects is crucial for drug development.
Mechanism-Based Approaches:
Research has highlighted various pathways through which oxadiazoles can exert their effects:
- Induction of apoptosis in cancer cells.
- Inhibition of bacterial cell wall synthesis.
These insights are vital for guiding future modifications to enhance efficacy and reduce side effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Modifications on the Oxadiazole Ring
- Pyridin-3-yl vs. 4-Acetamidophenyl (): Replacement of the pyridin-3-yl group with 4-acetamidophenyl in derivatives like 2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide resulted in enhanced anti-Staphylococcus aureus activity (MIC: 63 µg/mL). The acetamidophenyl group may improve membrane penetration or target affinity .
- NMR data (δ 4.53 ppm for –S–CH2) confirmed structural integrity .
- Thiazolyl and Indole Moieties (): Derivatives such as 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) and N-(2,4-dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-oxadiazol-2-yl}sulfanyl)butanamide introduced heteroaromatic groups (thiazole, indole) that enhanced π-π stacking interactions, critical for DNA intercalation or receptor binding .
Acetamide Group Variations
- 2,4-Dimethylphenyl vs. Pyrazin-2-yl (–5): Replacing the 2,4-dimethylphenyl group with pyrazin-2-yl (as in compound 4) altered electronic properties, evidenced by shifts in NMR signals (δ 5.93 ppm for diphenylmethyl protons). This substitution may influence metabolic stability .
- Methoxyphenyl and Fluorophenyl Derivatives (): Compounds like 2-((5-(4-methoxyphenyl)-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide () and fluorophenyl-containing analogues () demonstrated improved cytotoxicity (e.g., IC50 = 1.8 µM against Caco-2 cells). Electron-withdrawing groups (e.g., fluorine) enhanced electrophilicity, aiding in covalent interactions with biological targets .
Antimicrobial Activity
- The target compound shares structural motifs with trimethoxyphenyl derivatives (), which showed broad-spectrum antimicrobial activity. However, its pyridin-3-yl group may reduce potency compared to 4-acetamidophenyl analogues () due to differences in hydrophobicity .
- Thiadiazole analogues () exhibited higher antiproliferative activity than oxadiazoles, suggesting the heterocycle’s role in modulating cytotoxicity .
Enzyme Inhibition
- LOX inhibition was reported for piperidinyl-sulfonyl derivatives (), such as N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-oxadiazol-2-yl)thio)propanamide. The sulfonyl group likely enhances binding to LOX’s catalytic site, a feature absent in the target compound .
Physicochemical and Spectroscopic Properties
*Estimated based on analogues in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
